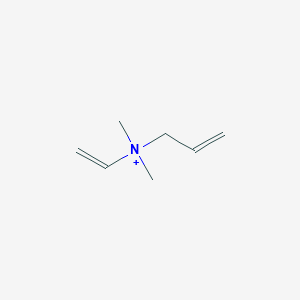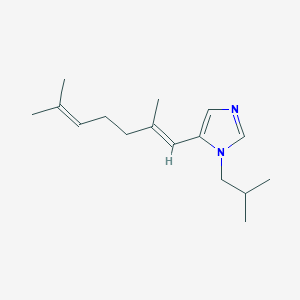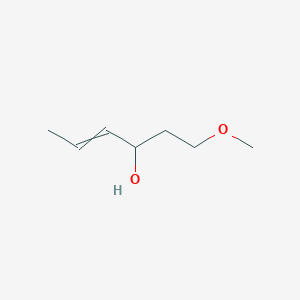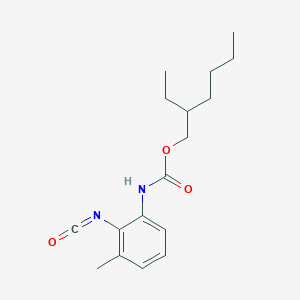
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of a methylphenyl group, a methylthio group, and a trifluoromethylphenyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine include other substituted pyridines and aromatic heterocycles. Some examples are:
- 2-(2-Methylphenyl)pyridine
- 4-Methylthio-2-phenylpyridine
- 6-(4-(Trifluoromethyl)phenyl)pyridine
What sets this compound apart is the unique combination of substituents, which can impart specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
116610-85-6 |
|---|---|
Molecular Formula |
C20H16F3NS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-methylsulfanyl-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H16F3NS/c1-13-5-3-4-6-17(13)19-12-16(25-2)11-18(24-19)14-7-9-15(10-8-14)20(21,22)23/h3-12H,1-2H3 |
InChI Key |
KBOAGPIMJOZGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)



![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

